molecular formula C21H16BrFN4O2 B2397881 N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260632-85-6

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2397881
CAS No.: 1260632-85-6
M. Wt: 455.287
InChI Key: RHMSGJSVJIZSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structural features include:

  • Molecular Formula : C19H17BrFN4O
  • Molecular Weight : 414.27 g/mol
  • IUPAC Name : this compound

These characteristics suggest a complex interaction profile with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial Activity : The oxadiazole and pyrrole moieties are known for their antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Enzyme Inhibition : It has shown significant inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in influencing the compound's biological activity. For example:

Structural Feature Biological Activity
Bromine SubstitutionEnhances reactivity and binding affinity
Oxadiazole MoietyAssociated with antimicrobial and anti-inflammatory properties
Pyrrole RingContributes to the overall pharmacological profile

These findings suggest that modifications to the existing structure could lead to enhanced efficacy or reduced toxicity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:

  • Anticonvulsant Activity : Research on similar acetamides demonstrated significant anticonvulsant effects in animal models (ED50 values ranging from 13 to 21 mg/kg), indicating potential for treating seizure disorders .
  • Antimicrobial Efficacy : Compounds with oxadiazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could be effective against resistant pathogens.
  • Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxicity against cancer cell lines, with promising results indicating that structural modifications can enhance selectivity and potency against tumor cells .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2/c22-16-4-1-3-14(11-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-6-8-17(23)9-7-15/h1-11H,12-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSGJSVJIZSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.